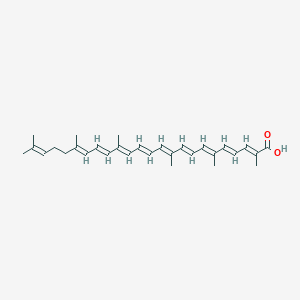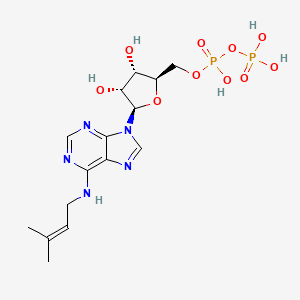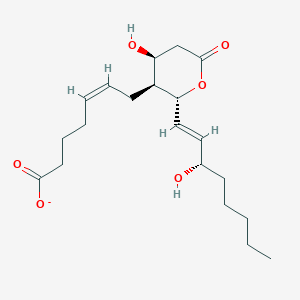
11-dehydro-thromboxane B2(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-dehydro-thromboxane B2(1-) is a thromboxane anion that is the conjugate base of 11-dehydro-thromboxane B2, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an 11-dehydro-thromboxane B2.
Scientific Research Applications
Predictive Biomarker in Cardiovascular Events
11-Dehydro-thromboxane B2 (11-dehydro-TXB2) is identified as a potential predictive biomarker for major adverse cardiovascular events (MACEs) in patients with acute myocardial infarction (AMI). Elevated levels of 11-dehydro-TXB2 are associated with higher incidences of MACEs, indicating its prognostic value in cardiovascular health (Szczeklik et al., 2016).
Indicator of Platelet Activity
Elevated urinary 11-dehydro-TXB2 concentrations, an indirect measure of platelet activity, are observed in various cardiovascular diseases. For instance, in patients with metabolic syndrome, higher levels of urine 11-dehydro-TXB2 are associated with hyperhomocysteinemia, inflammation, fat distribution, hypercholesterolemia, and adiponectin concentrations. This suggests its role in personalized aspirin-mediated prevention of atherosclerotic cardiovascular diseases (Piechota et al., 2022).
Role in Aspirin Resistance and Cardiovascular Risk
11-Dehydro-TXB2 is studied for its role in aspirin resistance, where it indicates the failure of suppression of thromboxane generation. Higher urinary concentrations of 11-dehydro-TXB2 predict future risks of myocardial infarction or cardiovascular death, suggesting its significance in identifying patients who may benefit from additional antiplatelet therapies or treatments that effectively block in vivo thromboxane production or activity (Eikelboom et al., 2002).
Prognostic Biomarker in COVID-19
11-Dehydro-TXB2 levels in urine are explored as potential prognostic biomarkers for COVID-19. Higher levels are associated with longer hospitalization, more thrombotic events, and greater mortality in COVID-19 patients, demonstrating its potential utility in early prognosis (Tantry et al., 2021).
Genetic Associations and Cardiovascular Events
Research identifies genetic variants in PPARGC1B and CNTN4 that are associated with thromboxane A2 formation, including 11-dehydro-TXB2, and their associations with cardiovascular morbidity. These findings indicate that genotyping could assist in clinical decision making regarding the use of aspirin in primary prevention (McCarthy et al., 2018).
properties
Product Name |
11-dehydro-thromboxane B2(1-) |
|---|---|
Molecular Formula |
C20H31O6- |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoate |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/p-1/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 |
InChI Key |
KJYIVXDPWBUJBQ-UHHGALCXSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




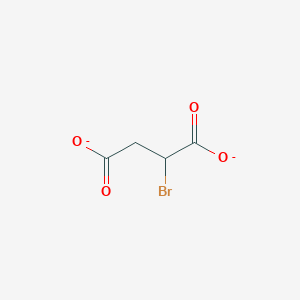
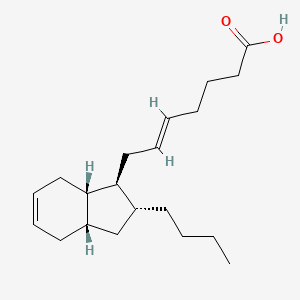
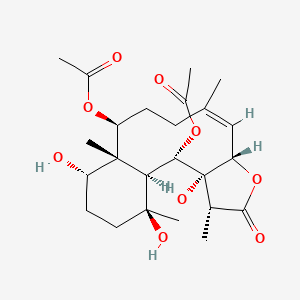
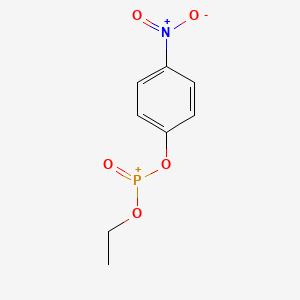
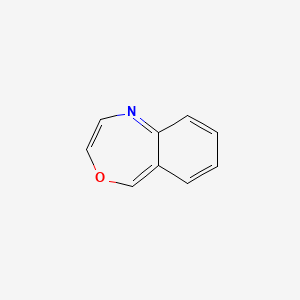
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
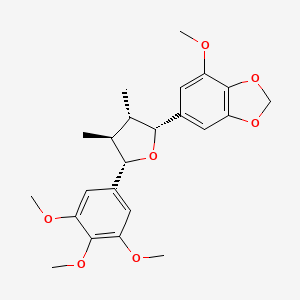
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)

![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
